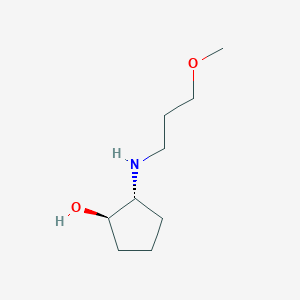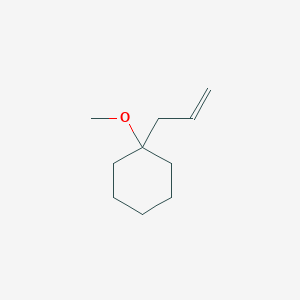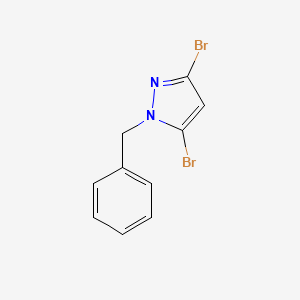
1-Benzyl-3,5-dibromo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,5-dibromo-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with benzyl and bromine groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dibromo-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for regioselective synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3,5-dibromo-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in the presence of dimethyl sulfoxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, dimethyl sulfoxide.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Aryl halides, copper powder, palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
1-Benzyl-3,5-dibromo-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
1-Benzyl-3,5-dibromo-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzyl-3,5-dimethyl-1H-pyrazole: Differing in the substitution pattern, this compound has methyl groups instead of bromine atoms.
1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole: This compound includes an additional nitro group, which may alter its chemical properties and reactivity.
Uniqueness: The presence of bromine atoms in this compound imparts unique reactivity and potential for further functionalization, making it a valuable compound for various applications.
Comparación Con Compuestos Similares
- 1-Benzyl-3,5-dimethyl-1H-pyrazole
- 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
Propiedades
Fórmula molecular |
C10H8Br2N2 |
|---|---|
Peso molecular |
315.99 g/mol |
Nombre IUPAC |
1-benzyl-3,5-dibromopyrazole |
InChI |
InChI=1S/C10H8Br2N2/c11-9-6-10(12)14(13-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
DTXYNLGLGVJWNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=CC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


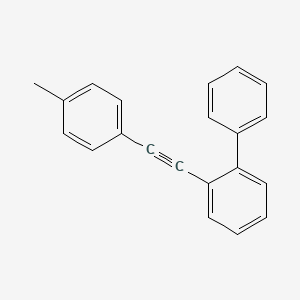
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
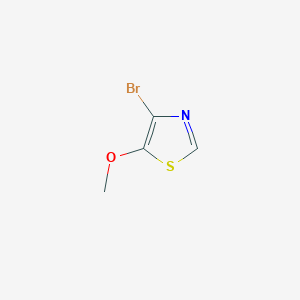
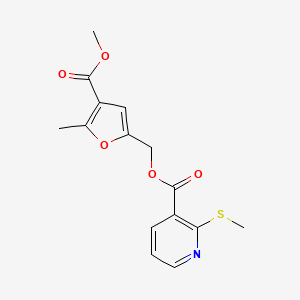
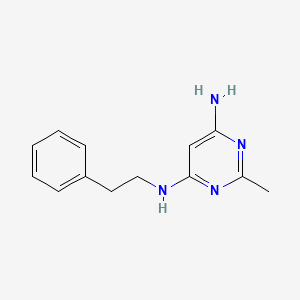
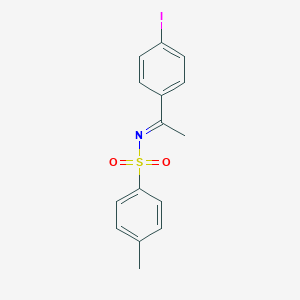
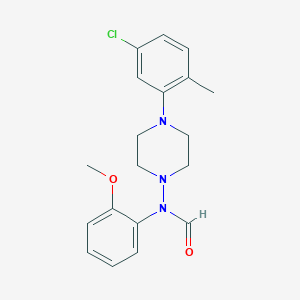
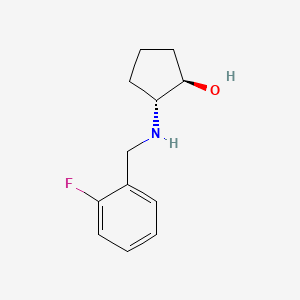
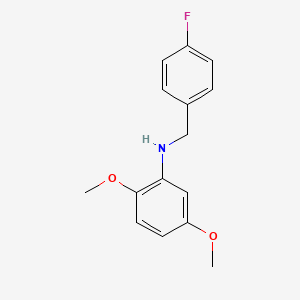
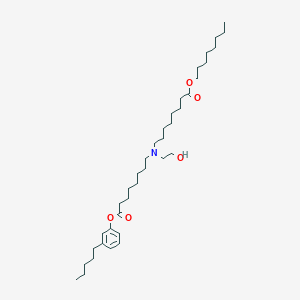
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
